molecular formula C21H27N3O2 B1239905 brevicompanine C

brevicompanine C

Cat. No. B1239905
M. Wt: 353.5 g/mol
InChI Key: GFKUCJKLCHSSJN-JRYVEOFUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

brevicompanine C is a natural product found in Penicillium brevicompactum and Penicillium with data available.

Scientific Research Applications

Plant Growth Regulation and Circadian Clock Modulation

Brevicompanine C, a natural product of the fungus Penicillium brevicompactum, has demonstrated significant plant growth regulating properties. Research shows that brevicompanines, including this compound, can modulate the plant circadian clock. This was discovered through studies involving the synthesis of brevicompanine derivatives and their application in Arabidopsis, a model plant. These studies revealed that brevicompanines cause transcriptional misregulation of core components of the plant circadian clock, indicating their potential as chemical tools for investigating plant circadian regulation (de Montaigu et al., 2017).

Promoting Root Growth in Seedlings

This compound has also been shown to accelerate root growth in seedlings. This was evident in a study where various concentrations of this compound were tested using a lettuce seedling bioassay method. The results indicated that all tested compounds, including this compound, enhanced root growth in correlation with their concentration, thus highlighting its role as a plant growth regulator (Kimura et al., 2005).

Anti-Plasmodial Activity

Apart from its role in plant growth regulation, this compound has been identified in studies exploring its anti-plasmodial properties. Specifically, it was isolated from the fungus Aspergillus janus and tested for its activity against the malaria parasite Plasmodium falciparum. This study showcased its potential in antimicrobial applications, particularly in the context of malaria treatment (Sprogøe et al., 2005).

Neuroinflammation Modulation

In the field of neurology, Brevicompanine E (a related compound) has been studied for its potential in modulating neuroinflammation. It was found to inhibit the production of proinflammatory cytokines and enzymes in microglia, indicating its potential utility in treating neurodegenerative diseases. While this study focuses on Brevicompanine E, it opens avenues for exploring similar compounds, including this compound, in neuroinflammation research (Yang et al., 2009).

properties

Molecular Formula

C21H27N3O2

Molecular Weight

353.5 g/mol

IUPAC Name

(1S,4R,7S,9R)-9-(2-methylbut-3-en-2-yl)-4-propan-2-yl-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-triene-3,6-dione

InChI

InChI=1S/C21H27N3O2/c1-6-20(4,5)21-11-15-17(25)23-16(12(2)3)18(26)24(15)19(21)22-14-10-8-7-9-13(14)21/h6-10,12,15-16,19,22H,1,11H2,2-5H3,(H,23,25)/t15-,16+,19-,21+/m0/s1

InChI Key

GFKUCJKLCHSSJN-JRYVEOFUSA-N

Isomeric SMILES

CC(C)[C@@H]1C(=O)N2[C@@H](C[C@@]3([C@H]2NC4=CC=CC=C43)C(C)(C)C=C)C(=O)N1

SMILES

CC(C)C1C(=O)N2C(CC3(C2NC4=CC=CC=C43)C(C)(C)C=C)C(=O)N1

Canonical SMILES

CC(C)C1C(=O)N2C(CC3(C2NC4=CC=CC=C43)C(C)(C)C=C)C(=O)N1

synonyms

brevicompanine C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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